molecular formula C20H24FN3S B11224365 N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B11224365
M. Wt: 357.5 g/mol
InChI Key: ZDYKFNSGDIQEJT-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE is a complex organic compound with a molecular formula of C20H24FN3S. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure, and is substituted with a cyclohexyl group, a fluorophenyl group, and a carbothioamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Chemical Reactions Analysis

N-CYCLOHEXYL-1-(4-FLUOROPHENYL)-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE-2-CARBOTHIOAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

Properties

Molecular Formula

C20H24FN3S

Molecular Weight

357.5 g/mol

IUPAC Name

N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

InChI

InChI=1S/C20H24FN3S/c21-16-10-8-15(9-11-16)19-18-7-4-12-23(18)13-14-24(19)20(25)22-17-5-2-1-3-6-17/h4,7-12,17,19H,1-3,5-6,13-14H2,(H,22,25)

InChI Key

ZDYKFNSGDIQEJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F

Origin of Product

United States

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